molecular formula C21H21ClN2 B5616185 1-(4-chlorophenyl)-4-(2-naphthylmethyl)piperazine

1-(4-chlorophenyl)-4-(2-naphthylmethyl)piperazine

Cat. No. B5616185
M. Wt: 336.9 g/mol
InChI Key: MFGOLLWMPXADCI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(2-naphthylmethyl)piperazine is a compound that likely serves as an intermediate in the synthesis of various pharmaceutical and chemical products. Compounds with similar structures have been extensively studied for their chemical properties, synthesis methods, and potential applications in various fields.

Synthesis Analysis

The synthesis of piperazine derivatives, including those with chlorophenyl groups, typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, Quan (2006) describes the synthesis of a related compound, 1-(2,3-dichlorophenyl)piperazine, with a total yield of 48.2%, involving similar steps (Quan, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using techniques such as IR and 1H-NMR. These techniques provide insights into the functional groups present and the overall molecular framework, crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Piperazine derivatives exhibit a variety of chemical reactions, primarily influenced by the substituents on the piperazine ring. These can include reactions at the nitrogen atoms, substitution reactions at substituted phenyl rings, and interactions with other chemical entities leading to complex formations. Verma and Singh (2015) synthesized mononuclear transition metal dithiocarbamate complexes with piperazine derivatives, highlighting the compound's ability to act as ligands in forming metal complexes with significant fluorescence emission and antimicrobial activity (Verma & Singh, 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2/c22-20-7-9-21(10-8-20)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-19(18)15-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGOLLWMPXADCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(2-naphthylmethyl)piperazine

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